(S)-3'-amino Blebbistatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

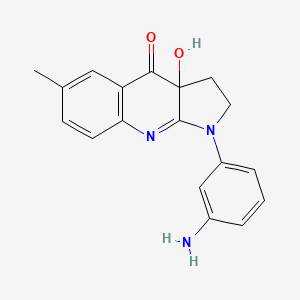

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBDMJMBRYIBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: (S)-3'-amino Blebbistatin

Topic: (S)-3'-amino Blebbistatin mechanism of action Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Mechanism, Photochemistry, and Experimental Utility[1][2]

Executive Summary

This compound is a rationally designed derivative of the myosin II inhibitor (S)-blebbistatin.[1][2][3] While it retains the potent, state-dependent inhibitory mechanism of the parent compound, its core value proposition lies in the elimination of phototoxicity and fluorescence interference .[1] This guide dissects the molecular mechanics of its inhibition, its physicochemical advantages over the parent scaffold, and provides validated protocols for its application in high-fidelity live-cell imaging.[1]

Part 1: The Molecular Mechanism of Action[1]

To understand the utility of this compound, one must first master the kinetic trap it imposes on the myosin II motor domain.[1] Unlike competitive inhibitors that block the ATP binding pocket, blebbistatin and its amino-derivatives function as uncompetitive inhibitors .[1]

1. The Kinetic Trap (ADP·Pi Stabilization)

Myosin II generates force through a cyclical ATP hydrolysis process.[1] this compound binds to the myosin head heavy chain (MHC) at a specific hydrophobic pocket approximately 5 Å from the nucleotide-binding site.[1]

-

Target State: The inhibitor exhibits high affinity exclusively for the metastable ADP[1]·Pi complex (the pre-powerstroke state).[1]

-

The Blockade: Upon binding, it stabilizes this transition state, preventing the release of inorganic phosphate (Pi).

-

Consequence: Since Pi release is the trigger for the "powerstroke" (the lever arm swing that pulls actin), the myosin head remains detached or weakly bound to actin, effectively paralyzing the motor without locking it in a rigor state.[1]

2. Why the "Amino" Modification Matters

The parent compound, (S)-blebbistatin, suffers from a critical flaw: excitation by blue light (450–490 nm) causes it to degrade into cytotoxic intermediates via radical formation.[4][5] The introduction of an amino group at the 3' position of the phenyl ring (D-ring) fundamentally alters the electron distribution of the molecule.[1]

-

Electron Donation: The amino group acts as an electron donor, quenching the excited state that leads to radicalization.[1]

-

Solubility: The polar amino group significantly lowers the LogP, increasing water solubility by approximately 30-fold compared to the parent compound.[1]

Part 2: Comparative Technical Specifications

The following data contrasts the parent compound with the (S)-3'-amino derivative. Note the shift in solubility and photostability, which are the primary drivers for selecting the amino variant.[1]

| Feature | (S)-Blebbistatin (Parent) | This compound |

| Primary Target | Non-muscle Myosin IIA/IIB | Non-muscle Myosin IIA/IIB |

| Mechanism | ADP[1]·Pi State Stabilization | ADP[1]·Pi State Stabilization |

| IC50 (ATPase) | ~0.5 – 5 µM | ~1 – 5 µM (Retained potency) |

| Water Solubility | Poor (< 10 µM) | High (~300–440 µM) |

| Fluorescence | High (Green/Yellow) | Negligible (Non-fluorescent) |

| Phototoxicity | High (Blue light induced) | None (Photostable) |

| Cytotoxicity | High (via photo-degradation) | Low / Negligible |

| Primary Utility | Fixed endpoint assays | Live-cell time-lapse imaging |

Part 3: Visualization of Signaling & Mechanism[1]

The following diagram illustrates the specific intervention point of this compound within the actomyosin cross-bridge cycle.

Caption: The inhibitor traps Myosin II in the ADP·Pi state, preventing phosphate release and the subsequent force-generating powerstroke.[1]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Unlike the parent compound, this compound resists precipitation in aqueous media, but initial solvation in organic solvent is still recommended for precision.[1]

-

Weighing: Measure 1 mg of this compound powder.

-

Solvation: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM - 20 mM stock .

-

Note: DMF (Dimethylformamide) is an acceptable alternative if DMSO is contraindicated for your cell line.[1]

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stability is >6 months.

Protocol B: Live-Cell Imaging (Blue Light Safe)

This workflow validates the non-phototoxic nature of the derivative.[1]

-

Cell Seeding: Plate cells (e.g., HeLa, fibroblasts) on glass-bottom dishes 24 hours prior.

-

Treatment:

-

Dilute stock to a final concentration of 10–50 µM in warm complete media.

-

Control: Use parent (S)-Blebbistatin (with nitro group) in parallel to observe phototoxicity artifacts if validation is required.[1]

-

-

Incubation: Incubate for 20–30 minutes at 37°C.

-

Imaging:

Part 5: Experimental Workflow Visualization

Caption: Workflow for utilizing this compound in fluorescence microscopy, highlighting the compatibility with blue light excitation.

References

-

Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties. Source: Organic & Biomolecular Chemistry (2017) URL:[Link]

-

A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Source:[1][6][7][8] Scientific Reports (2016) URL:[6][Link]

-

Mechanism of blebbistatin inhibition of myosin II. Source: Journal of Biological Chemistry (2004) URL:[Link]

-

Phototoxicity and photoinactivation of blebbistatin in UV and visible light. Source: Biochemical and Biophysical Research Communications (2005) URL:[1][Link]

-

Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential. Source: Trends in Biochemical Sciences (2018) URL:[Link]

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Specification & Application Guide: (S)-3'-amino Blebbistatin

Executive Summary

(S)-3'-amino Blebbistatin is a rationally designed, high-performance derivative of the non-muscle myosin II inhibitor (-)-blebbistatin. Developed to overcome the critical limitations of the parent compound—specifically its low aqueous solubility, severe phototoxicity, and fluorescence interference—this amino-substituted analog retains high affinity for the myosin II ATPase motor domain while offering superior physicochemical properties.[1]

This guide provides a comprehensive technical breakdown of this compound, distinguishing it from related isomers (e.g., para-aminoblebbistatin), and outlines rigorous protocols for its application in live-cell imaging and biochemical assays.

Part 1: Chemical Identity & Physicochemical Properties[2]

Core Chemical Data

The introduction of an amino group at the 3' (meta) position of the phenyl ring transforms the solubility profile and electronic properties of the blebbistatin scaffold.

| Property | Specification |

| Compound Name | This compound |

| Synonyms | (S)-3'-aminoblebbistatin; meta-aminoblebbistatin |

| CAS Number | 2097141-18-7 (Note: Check specific vendor isomer designation) |

| Molecular Formula | C₁₈H₁₇N₃O₂ |

| Molecular Weight | 307.35 g/mol |

| Stereochemistry | (S)-enantiomer (active form) |

| Appearance | Yellow crystalline solid |

| Purity Standard | ≥95% (HPLC) |

Critical Note on Isomerism

Warning: Researchers must distinguish between This compound (described by Verhasselt et al., 2017) and (S)-4'-amino Blebbistatin (also known as para-aminoblebbistatin, described by Várkuti et al., 2016).

-

3'-amino (Meta): Amino group at position 3 of the phenyl ring.

-

4'-amino (Para): Amino group at position 4 of the phenyl ring.

-

Impact: Both isomers share the same molecular weight (307.35 g/mol ) and offer significantly improved solubility and photostability over the parent compound. However, commercial catalogs may conflate the two. Verify the structure (SMILES/InChI) provided by your supplier.

Solubility & Stability Profile

Unlike (-)-blebbistatin, which precipitates at >10 µM in aqueous buffer and degrades under blue light (450–490 nm) into toxic intermediates, this compound exhibits robust stability.

-

Aqueous Solubility: ~300 µM (approx. 30-fold higher than parent blebbistatin).[2][3][4]

-

Photostability: Stable under prolonged blue light exposure; negligible photoconversion.

-

Fluorescence: Non-fluorescent in the GFP/FITC channel (excitation 488 nm), eliminating the high background noise associated with blebbistatin precipitates.

Part 2: Mechanism of Action[9]

This compound functions as an uncompetitive inhibitor of the Myosin II ATPase. It binds preferentially to the myosin-ADP-Pi complex (the metastable state) following ATP hydrolysis but prior to phosphate release.

Binding Dynamics

-

Binding Site: Binds to a hydrophobic pocket near the actin-binding cleft, distinct from the ATP binding site.

-

Stabilization: It stabilizes the "pre-powerstroke" conformation of the myosin head.

-

Inhibition: This stabilization prevents the release of phosphate (Pi), thereby blocking the lever arm swing (powerstroke) required for actin filament motility.

Pathway Visualization[10]

Figure 1: The inhibitor traps myosin in the ADP-Pi state, preventing the transition to the force-generating powerstroke.

Part 3: Experimental Protocols

Reconstitution & Storage

To ensure reproducibility, follow this rigorous preparation protocol.

-

Stock Solution Preparation:

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 10 mM to 50 mM stock solution.

-

Calculation: Dissolve 1 mg of this compound (MW 307.35) in 325.4 µL DMSO to achieve 10 mM.

-

-

Storage:

-

Aliquot into light-protective (amber) tubes to minimize general light exposure, although the compound is photostable.

-

Store at -20°C. Stable for >1 year if kept dry and frozen.

-

Avoid repeated freeze-thaw cycles.

-

Live-Cell Imaging Workflow

This protocol leverages the low phototoxicity of the amino-derivative for long-term time-lapse imaging.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells (e.g., HeLa, fibroblasts) in optical-grade glass-bottom dishes 24 hours prior.

-

Dilution:

-

Dilute the DMSO stock into pre-warmed complete culture medium.

-

Working Concentration: 5 µM – 50 µM (Optimization required per cell line).

-

Note: The higher solubility allows concentrations up to 100 µM without precipitation artifacts.

-

-

Incubation: Replace culture media with drug-containing media. Incubate for 15–30 minutes at 37°C.

-

Imaging:

-

Proceed with fluorescence microscopy (Confocal/Widefield).

-

Excitation: Safe to use 488 nm (GFP) or 405 nm (DAPI) lasers without risk of phototoxic cross-linking.

-

Experimental Workflow Diagram

Figure 2: Operational workflow ensuring optimal solubility and bioactivity.

Part 4: Comparative Advantages

| Feature | (-)-Blebbistatin | This compound | Impact |

| Solubility (Aq) | < 10 µM | ~300 µM | Enables high-dose experiments without precipitation. |

| Phototoxicity | High (Blue light induced) | Negligible | Allows use with GFP/CFP fusion proteins. |

| Fluorescence | High (Green/Yellow) | Non-fluorescent | Improves signal-to-noise ratio in imaging. |

| Stability | Degrades to toxic products | Stable | Suitable for long-term (>12h) time-lapse assays. |

References

-

Verhasselt, S., Roman, B. I., De Wever, O., Van Hecke, K., Van Deun, R., Bracke, M. E., & Stevens, C. V. (2017). Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties.[5][6] Organic & Biomolecular Chemistry, 15(9), 2104-2118.[7]

-

Várkuti, B. H., Képiró, M., Horváth, I. Á., Végner, L., Ráti, S., Zsigmond, Á., ...[5][6] & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[8][9][10][11][12] Scientific Reports, 6, 26141.[5][6][12] (Describes the para-amino isomer).

-

[5]

-

-

Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.[13][7] Biochemical and Biophysical Research Communications, 320(3), 1020-1025.[7]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II.[13][7] Journal of Biological Chemistry, 279(34), 35557-35563.[13][7]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recovering Actives in Multi-Antitarget and Target Design of Analogs of the Myosin II Inhibitor Blebbistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recovering Actives in Multi-Antitarget and Target Design of Analogs of the Myosin II Inhibitor Blebbistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Blebbistatin - Wikipedia [en.wikipedia.org]

- 12. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

Technical Guide: (S)-3'-amino Blebbistatin vs. (-)-Blebbistatin

This guide serves as an authoritative technical resource for researchers utilizing myosin II inhibitors.[1] It synthesizes structural biology, physicochemical data, and practical experimental protocols to distinguish the parent compound, (-)-blebbistatin , from its optimized derivative, (S)-3'-amino blebbistatin .[1]

Stereochemical Precision, Physicochemical Optimization, and Experimental Utility

Executive Summary

(-)-Blebbistatin (active (S)-enantiomer) has long been the gold standard for inhibiting non-muscle myosin II (NMII) ATPase activity.[1] However, its utility in live-cell imaging is severely compromised by blue-light induced phototoxicity , fluorescence interference , and poor aqueous solubility .

This compound is a rationally designed D-ring derivative that retains the critical (S)-stereochemistry required for binding but modifies the electronic structure of the phenyl ring.[1] This modification yields a compound that is photostable, non-cytotoxic, and significantly more soluble , making it the superior choice for high-precision live-cell microscopy and FRET applications.[1]

Stereochemistry & Structural Pharmacology

The Chiral Core: (S) vs. (R)

The inhibitory activity of the blebbistatin scaffold is stereospecific.[1] The chiral center is located at the C3a position of the pyrrolo[2,3-b]quinolin-4-one core.[1]

-

(-)-Blebbistatin (Active): Possesses the (S)-configuration .[1][2][3][4][5][6][7][8] It binds to the myosin-ADP-Pi complex, stabilizing the "closed" switch 2 conformation and preventing the power stroke.[1]

-

(+)-Blebbistatin (Inactive): Possesses the (R)-configuration .[1] It serves as a crucial negative control in biological assays to distinguish myosin-specific effects from off-target toxicity.[1]

The 3'-Amino Modification

The "3'-amino" designation refers to the meta-position on the N1-phenyl ring (D-ring).[1]

-

Structure: this compound retains the core (S)-scaffold.[1]

-

Electronic Effect: The electron-donating amino group at the meta position alters the conjugation system responsible for blebbistatin's inherent fluorescence and photoreactivity.[1]

-

Binding Affinity: The modification does not sterically hinder binding to the hydrophobic pocket near the apex of the 50 kDa cleft of the myosin motor domain.[1] IC50 values remain in the low micromolar range (0.5–5 µM).[1][3][6][9]

Comparative Technical Analysis

The following data highlights why the 3'-amino derivative is operationally superior.

| Feature | (-)-Blebbistatin (Parent) | This compound (Optimized) | Impact on Research |

| Stereochemistry | (S)-enantiomer | (S)-enantiomer | Identical : No loss of target specificity.[1][8] |

| Photostability | Unstable (Blue light sensitive) | Highly Stable | Enables long-term time-lapse imaging without degradation.[1] |

| Phototoxicity | High (Generates ROS/Free radicals) | Negligible | Prevents artifacts caused by cell death during imaging.[1] |

| Fluorescence | High (Ex: 427nm / Em: 516nm) | Low / Non-fluorescent | Eliminates spectral bleed-through in GFP/FITC channels.[1] |

| Solubility (Aq) | Poor (< 10 µM) | High (~300-400 µM) | Reduces precipitation artifacts; safer for microfluidics.[1] |

| IC50 (ATPase) | 0.5 – 5 µM | 1.0 – 7 µM (Isoform dependent) | Comparable potency; slightly higher concentration may be needed.[1] |

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of Blebbistatin variants within the Myosin II ATPase cycle.

Caption: Blebbistatin variants bind to the M-ADP-Pi complex, trapping myosin in a weak actin-binding state and preventing force generation.[1]

Experimental Protocols

Storage and Handling (Critical)

While this compound is more stable, rigorous handling ensures maximum potency.[1]

-

Lyophilized Powder: Store at -20°C , desiccated, and protected from light.

-

Stock Solution Preparation:

-

Aqueous Dilution:

Live Cell Imaging Protocol

Objective: Inhibit cytokinesis or cell migration without phototoxic artifacts.[1]

-

Cell Culture: Seed cells (e.g., HeLa, fibroblasts) in optical-grade glass-bottom dishes.

-

Inhibitor Preparation:

-

Application:

-

Replace culture media with inhibitor-containing media.[1]

-

Incubate for 15–30 minutes at 37°C.

-

-

Imaging:

Decision Matrix: Which Variant to Choose?

Use this logic flow to select the appropriate reagent for your experimental constraints.

Caption: Selection logic for maximizing data integrity based on experimental conditions.[1]

References

-

Képiró, M., Várkuti, B. H., Végner, L., et al. (2014).[1] para-Nitroblebbistatin, the non-cytotoxic and photostable alternative of blebbistatin.[1]Angewandte Chemie International Edition . [Link][1]

-

Várkuti, B. H., Képiró, M., Horváth, Á.[1][4] I., et al. (2016).[1][10] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][10]Scientific Reports . [Link][1]

-

Verhasselt, S., Roman, B. I., De Wit, T., et al. (2017).[1] Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties.[1][5]European Journal of Medicinal Chemistry . [Link][1]

-

Kolega, J. (2004).[1] Phototoxicity and photoinactivation of blebbistatin in UV and visible light.[1]Biochemical and Biophysical Research Communications . [Link][1]

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]

- 4. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]

- 7. targetmol.cn [targetmol.cn]

- 8. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ATPase Activity Inhibition by (S)-3'-amino Blebbistatin

[1][2][3][4]

Executive Summary

This technical guide details the mechanistic rationale and experimental protocols for using (S)-3'-amino Blebbistatin (also known as meta-amino blebbistatin) to inhibit Myosin II ATPase activity.[1] While the parent compound, (-)-Blebbistatin, has been the gold standard for myosin inhibition, its application is severely limited by phototoxicity (blue-light induced degradation), cytotoxicity , and poor aqueous solubility .[2][3][4]

This compound retains the high affinity and selectivity of the parent compound (IC

Part 1: The Molecular Rationale

Why this compound?

The primary failure mode in myosin inhibition assays using standard Blebbistatin is the generation of reactive oxygen species (ROS) and inactive breakdown products upon exposure to blue light (450–490 nm).[1] This makes it unsuitable for fluorescent microscopy or long-duration ATPase assays under standard lighting.[1]

The addition of an amino group at the 3' (meta) position of the phenyl ring alters the electron distribution of the molecule.[1] This modification:

-

Reduces Fluorescence: Minimizes interference with GFP/FITC channels.[1]

-

Increases Solubility: Improves aqueous solubility (~30-fold higher than parent), reducing the risk of micro-aggregates that cause false-positive inhibition data.[1]

-

Enhances Photostability: Prevents the photo-oxidative cleavage of the molecule.[1]

Comparative Properties Table

| Feature | (-)-Blebbistatin (Parent) | This compound (Target) | Impact on Research |

| IC | 0.5 – 5 µM | 1 – 5 µM | Retains potency; direct replacement.[1] |

| Phototoxicity | High (Blue light sensitive) | Negligible | Safe for GFP-channel live imaging.[1] |

| Fluorescence | High (Em ~560 nm) | Low / Non-fluorescent | Reduces background noise in assays.[1] |

| Solubility (Aq) | < 10 µM | ~ 440 µM | Reduces precipitation artifacts.[1] |

| Mechanism | ADP-Pi State Stabilizer | ADP-Pi State Stabilizer | Identical kinetic trapping.[1] |

Part 2: Mechanism of Action

This compound functions as an uncompetitive inhibitor .[1] It does not compete with ATP for the nucleotide-binding pocket.[1][7] Instead, it binds to the Myosin-ADP-P

By stabilizing this metastable state, the inhibitor prevents the release of inorganic phosphate (P

Diagram 1: Mechanistic Pathway of Inhibition

Figure 1: The ATPase cycle of Myosin II.[6][1][8][9] The inhibitor (red) acts as a kinetic trap at the ADP-Pi intermediate stage, preventing the transition to the force-generating power stroke.[1]

Part 3: Experimental Workflow (NADH-Coupled ATPase Assay)

The most robust method to quantify the activity of this compound is the NADH-coupled enzymatic assay .[1] This continuous kinetic assay links ATP hydrolysis to the oxidation of NADH, which can be monitored via absorbance at 340 nm.[1]

Reagent Preparation

-

Stock Solution (10 mM): Dissolve this compound powder in anhydrous DMSO.

-

Assay Buffer (10x): 100 mM Tris-HCl (pH 7.5), 20 mM MgCl

, 1 mM EGTA.[1] -

Coupling Mix (50x): 20 mM PEP (Phosphoenolpyruvate), 10 mM NADH.[1]

-

Enzyme Mix: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mixture (Sigma P0294 or equivalent).

The Protocol

Step 1: Baseline Setup Prepare the reaction mix in a UV-transparent 96-well plate. Final concentrations in the well (100 µL volume) should be:

-

20 mM Tris-HCl (pH 7.5)

-

2 mM MgCl

[1] -

0.2 mM NADH[1]

-

1 mM PEP[1]

-

10 U/mL PK/LDH[1]

-

Myosin II Protein: 50–100 nM (concentration depends on specific isoform activity).[1]

Step 2: Inhibitor Incubation Add this compound using a serial dilution (e.g., 0.1 µM to 100 µM).[1]

-

Control A (Negative): DMSO vehicle only.[1]

-

Control B (Background): No Myosin (to measure spontaneous ATP hydrolysis).[1]

-

Incubation: Incubate for 10 minutes at 25°C to allow equilibrium binding to the myosin heads.

Step 3: Reaction Initiation Initiate the reaction by injecting ATP (Final concentration: 1 mM) and F-Actin (if measuring actin-activated ATPase, typically 10–50 µM).[1]

Step 4: Kinetic Measurement Immediately place in a plate reader pre-warmed to 25°C.[1]

-

Mode: Kinetic (Absorbance).[1]

-

Wavelength: 340 nm.[1]

-

Duration: 20–30 minutes (read every 30 seconds).

Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow for the NADH-coupled ATPase inhibition assay.

Part 4: Data Analysis & Validation

Calculating ATPase Rate

The raw data will show a decrease in absorbance at 340 nm over time.[1]

-

Calculate Slope: Determine the linear slope (ΔOD/min) for the linear portion of the curve (typically minutes 2–15).[1]

-

Convert to Rate:

[1] -

Normalization: Normalize the rate against the "DMSO only" control (defined as 100% activity).

Validation Criteria (Self-Validating System)

To ensure the assay is valid, check the following:

-

Linearity: The R

value of the slope in the control wells must be >0.98. -

Signal-to-Noise: The rate of the "No Myosin" control should be <5% of the "Myosin + Actin" control.

-

Actin Activation: The rate of Myosin + Actin should be >10x the rate of Myosin alone (basal activity), confirming the protein is functional before inhibition.[1]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Well | Concentration too high (>100 µM) or buffer incompatibility.[1] | Use (S)-3'-amino analog (higher solubility).[5][2][6][1] Ensure DMSO < 1%. |

| No Inhibition Observed | Inactive enantiomer or degradation.[1] | Ensure (S) -enantiomer is used.[2][6][1] Check stock storage dates. |

| High Background Rate | Contaminating ATPases or spontaneous ATP hydrolysis.[1] | Use fresh ATP.[1] Filter F-actin stocks to remove free phosphate/contaminants.[1] |

| Non-Linear Kinetics | Reagent depletion (NADH runs out).[1] | Reduce Myosin concentration or increase NADH concentration.[1] |

References

-

Várkuti, B. H., et al. (2016). "A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative."[1][3] Scientific Reports, 6, 26141.[1][3] [Link][1]

-

Képiró, M., et al. (2014). "para-Nitroblebbistatin, the non-cytotoxic and photostable alternative of blebbistatin."[1] Angewandte Chemie International Edition, 53(45), 12119-12123.[1] [Link][1]

-

Kovács, M., et al. (2004). "Mechanism of blebbistatin inhibition of myosin II."[1] Journal of Biological Chemistry, 279(34), 35557-35563.[6][1] [Link]

-

Straight, A. F., et al. (2003). "Dissecting temporal and spatial control of cytokinesis with a myosin II inhibitor."[1] Science, 299(5613), 1743-1747.[6][1] [Link]

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mk-lab.org [mk-lab.org]

- 8. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

(S)-3'-amino Blebbistatin: A Technical Guide to its Fluorescence Properties for Advanced Research Applications

Abstract

(S)-3'-amino Blebbistatin is a refined, cell-permeable inhibitor of non-muscle myosin II ATPases, engineered to circumvent the significant phototoxicity and fluorescence interference issues associated with its parent compound, (-)-Blebbistatin. The strategic addition of a 3'-amino group to the chemical scaffold critically reduces its inherent fluorescence while preserving its potent inhibitory activity. This technical guide provides an in-depth exploration of the fluorescence properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its characteristics. We will delve into the rationale behind its design, its spectral properties, practical applications in advanced imaging, and detailed protocols for its use. This document serves as a key resource for leveraging the advantages of this compound in complex biological assays where spectral purity is paramount.

Introduction: The Rationale for a Less Fluorescent Myosin II Inhibitor

The discovery of (-)-Blebbistatin provided a powerful chemical tool to dissect the temporal and spatial control of cytokinesis and other myosin II-dependent processes.[1] However, its utility in live-cell imaging, particularly in combination with other fluorescent probes like Green Fluorescent Protein (GFP), has been hampered by several significant drawbacks:

-

Inherent Fluorescence: (-)-Blebbistatin is a potent fluorophore, with its excitation and emission spectra often overlapping with those of commonly used biological reporters.[2][3] This spectral bleed-through can introduce significant artifacts and complicate data interpretation.

-

Phototoxicity: Upon exposure to blue light (approximately 450-490 nm), (-)-Blebbistatin undergoes degradation, generating cytotoxic intermediates that can compromise cell health and viability during time-lapse imaging experiments.[1][4][5]

-

Photoinactivation: The same blue light that causes phototoxicity also inactivates the inhibitory function of (-)-Blebbistatin, leading to a loss of efficacy over the course of an experiment.[6][7]

-

Precipitation and Aggregation: At concentrations above 10 µM in aqueous media, (-)-Blebbistatin can form insoluble aggregates that are highly fluorescent, leading to localized "hotspots" of fluorescence that can be mistaken for genuine biological signals.[5][8][9]

To address these limitations, this compound was developed. The key chemical modification—the addition of an amino group at the 3' position of the D-ring—was specifically designed to quench the molecule's intrinsic fluorescence.[1][4][10][11] This modification results in a more stable, less phototoxic, and spectrally cleaner tool for the precise inhibition of non-muscle myosin II, making it a superior choice for demanding fluorescence microscopy applications.[1][4][10]

Spectral Properties of this compound

While the primary advantage of this compound is its significantly reduced fluorescence, a basic understanding of its absorbance and residual emission characteristics is crucial for experimental design.

Absorbance

The UV-Visible absorbance spectrum of this compound shows multiple absorption maxima. This information is critical for determining appropriate excitation wavelengths for any residual fluorescence measurements or for ensuring that the compound does not interfere with the excitation of other fluorophores in the experiment.

| Property | Wavelength (nm) |

| UV-Vis Absorbance Maxima | 244, 264, 298, 419 |

Table 1: UV-Visible absorbance maxima for this compound. Data sourced from Cayman Chemical product information.[12]

The absorbance peak at 419 nm is of particular interest, as it falls within the excitation range of many common fluorophores. However, the key feature of this derivative is that this absorbance does not translate into significant fluorescence emission.

Fluorescence Emission

| Compound | Inherent Fluorescence | Phototoxicity | Suitability for Live-Cell Imaging with Blue Light |

| (-)-Blebbistatin | High | High | Problematic |

| This compound | Significantly Reduced | Low | Superior |

| para-aminoblebbistatin | Non-fluorescent | Low | Excellent |

Table 2: A comparative overview of the fluorescence and phototoxicity of Blebbistatin and its amino-derivatives.[1][2][4][5][9][10]

It is important to note that while the fluorescence is greatly diminished, it may not be entirely absent. Researchers should perform control experiments to establish the baseline fluorescence of this compound at the concentrations used in their specific experimental setup.

Environmental Sensitivity of Blebbistatin Fluorescence: A Causal Framework

The fluorescence of the parent compound, (-)-Blebbistatin, is known to be highly sensitive to its local environment. This property, while a hindrance in many applications, has been exploited to study its interaction with its biological target, myosin.

Solvatochromism

(-)-Blebbistatin exhibits significant solvatochromism, meaning its absorption and emission spectra are dependent on the polarity of the solvent. For instance, in aqueous solution, it absorbs at approximately 420 nm and emits at 490 nm, while in the less polar environment of DMSO, the emission is red-shifted to around 560 nm.[2] This phenomenon arises from the change in the dipole moment of the fluorophore upon excitation, which is stabilized to varying degrees by solvents of different polarities.

While detailed solvatochromic studies on this compound are not published, it is reasonable to infer that any residual fluorescence would be similarly influenced by the local environment.

Fluorescence Changes Upon Myosin Binding

A key observation for (-)-Blebbistatin is the enhancement of its fluorescence and a significant blue shift in its emission spectrum upon binding to the myosin-ADP-Pi complex.[6] This suggests that the binding pocket on the myosin head is a more non-polar environment compared to the aqueous buffer.[6] This property has been instrumental in mechanistic studies of myosin inhibition.

It is plausible that this compound may retain a degree of this binding-induced fluorescence change. However, given its inherently low quantum yield, detecting such a change would require highly sensitive instrumentation.

Figure 1: Mechanism of Myosin II inhibition by this compound.

Experimental Protocols

The primary utility of this compound's reduced fluorescence is to enable cleaner data in multi-color fluorescence experiments.

Protocol for Assessing Background Fluorescence in Live-Cell Imaging

This protocol is designed to validate that this compound does not contribute significantly to the fluorescence signal in a typical live-cell imaging experiment.

Objective: To determine the background fluorescence of this compound in a cellular context.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Cell culture medium appropriate for your cell line

-

Cells expressing a fluorescent protein (e.g., GFP-tagged protein)

-

Control cells (not expressing a fluorescent protein)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Plating: Plate both the fluorescently labeled and control cells on appropriate imaging dishes (e.g., glass-bottom dishes) and allow them to adhere overnight.

-

Treatment Groups:

-

Group A: Control cells + Vehicle (DMSO)

-

Group B: Control cells + this compound (at working concentration, e.g., 10 µM)

-

Group C: Fluorescently labeled cells + Vehicle (DMSO)

-

Group D: Fluorescently labeled cells + this compound

-

-

Incubation: Add the vehicle or this compound to the respective wells and incubate for a period sufficient to achieve myosin inhibition (e.g., 30-60 minutes).

-

Imaging:

-

Using the filter set for your fluorescent protein (e.g., a standard FITC/GFP filter set), acquire images of all four groups using identical acquisition settings (laser power, exposure time, gain).

-

Pay close attention to the signal intensity in Group B. This represents the background fluorescence contributed by the compound in a cellular environment.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells in each group.

-

Compare the intensity of Group B to Group A (unlabeled, untreated cells). A minimal increase in fluorescence indicates that this compound is suitable for your experiment.

-

Compare the intensity of Group D to Group C. The absence of a significant increase in signal confirms that the compound does not interfere with the detection of your fluorescent protein.

-

Figure 2: A step-by-step workflow for validating the low fluorescence of this compound.

Conclusion and Future Perspectives

This compound represents a significant advancement in the chemical toolbox for cell biology. By addressing the critical limitations of fluorescence and phototoxicity inherent to the original Blebbistatin molecule, it enables more reliable and artifact-free investigation of myosin II-dependent processes. Its development underscores a key principle in probe design: for multi-modal experiments, the absence of a signal can be as important as its presence. While a detailed photophysical characterization of its residual fluorescence remains an area for potential further investigation, its proven utility in reducing experimental artifacts makes it an indispensable tool for researchers in cell motility, cytokinesis, and developmental biology.

References

-

Blebbistatin - Wikipedia. Available at: [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. Available at: [Link]

-

Rodriguez, H., Sylvester, S., & Sakowicz, R. INTERACTION OF MYOSIN WITH BLEBBISTATIN REPORTED BY FLUORESCENCE SPECTROSCOPY. Cytokinetics. Available at: [Link]

-

Várkuti, B. H., Képiró, M., Horváth, I. Á., Végner, L., Ráti, S., Zsigmond, Á., ... & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific reports, 6(1), 1-11. Available at: [Link]

-

Málnási-Csizmadia, A., & Várkuti, B. H. (2017). Targeting myosin by blebbistatin derivatives: optimization and pharmacological potential. Trends in pharmacological sciences, 38(7), 629-641. Available at: [Link]

-

This compound - Amsbio. Available at: [Link]

-

Xu, S., Liu, X., & Shu, S. (2009). Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium. Proceedings of the National Academy of Sciences, 106(18), 7389-7393. Available at: [Link]

-

Várkuti, B. H., Képiró, M., Horváth, I. Á., Végner, L., Ráti, S., Zsigmond, Á., ... & Málnási-Csizmadia, A. (2016). Phototoxicity and cytotoxicity assays with para-aminoblebbistatin or blebbistatin and fluorescent imaging in the presence of the myosin II specific inhibitors. ResearchGate. Available at: [Link]

-

This compound - Biochemicals - CAT N°: 24170 - Bertin bioreagent. Available at: [Link]

-

Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light. Biochemical and biophysical research communications, 320(3), 1020-1025. Available at: [Link]

-

Várkuti, B. H., Képiró, M., Horváth, I. Á., Végner, L., Ráti, S., Zsigmond, Á., ... & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific reports, 6(1), 1-11. Available at: [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. Blebbistatin - Wikipedia [en.wikipedia.org]

- 3. malnalab.hu [malnalab.hu]

- 4. caymanchem.com [caymanchem.com]

- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cytokinetics.com [cytokinetics.com]

- 7. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mk-lab.org [mk-lab.org]

- 9. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. targetmol.cn [targetmol.cn]

- 11. This compound - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: (S)-3'-amino Blebbistatin in Cardiovascular Research

High-Fidelity Electromechanical Uncoupling for Optical Mapping and Live-Cell Imaging [1]

Executive Summary

In cardiovascular research, particularly optical mapping and high-content imaging, the mechanical contraction of cardiomyocytes introduces severe motion artifacts that obscure electrophysiological data.[1] Traditional electromechanical uncouplers like 2,3-Butanedione monoxime (BDM) often alter ion channel kinetics, confounding results.[1]

(S)-3'-amino Blebbistatin (Meta-amino Blebbistatin) represents the next-generation standard for excitation-contraction uncoupling.[1] Unlike its parent compound, (-)-blebbistatin, this derivative offers superior photostability and reduced cytotoxicity, making it critical for experiments requiring prolonged exposure to high-intensity excitation light (e.g., GFP, FITC, or voltage-sensitive dye imaging).[1][2][3][4] This guide details the physicochemical properties, preparation protocols, and experimental workflows for deploying this compound to achieve motion-free, high-fidelity data acquisition.[1]

Technical Profile & Mechanism of Action

Chemical Intelligence

This compound is a selective inhibitor of Myosin II ATPase activity.[1][3][4][5][6] It functions by stabilizing the myosin-ADP-Pi complex, effectively locking the myosin head in a low-affinity, actin-detached state.[1] This prevents the power stroke required for contraction without interfering with the upstream Calcium-induced Calcium Release (CICR) or the electrical depolarization of the cell.[1]

Comparative Analysis: Parent vs. Derivative

| Feature | (-)-Blebbistatin (Parent) | This compound (Derivative) |

| Photostability | Low: Degrades under blue light (450-490 nm) into toxic intermediates.[1][3][4] | High: Stable under standard fluorescence excitation wavelengths.[1] |

| Cytotoxicity | High: Photoproducts cause ROS-mediated cell death.[1][7] | Low: Negligible phototoxicity; suitable for long-term live imaging.[1] |

| Fluorescence | High background fluorescence (green/blue).[1] | Significantly reduced intrinsic fluorescence.[1] |

| Solubility | Poor (~10 µM in aqueous); prone to crystallization.[1] | Improved, but requires specific solvent protocols (see Sec 4.1).[1] |

| IC50 (Myosin II) | 0.5 – 5 µM | Retains comparable potency (~1-5 µM).[1] |

Mechanism of Action Diagram

The following diagram illustrates the precise intervention point of this compound within the Cross-Bridge Cycle.

Figure 1: this compound arrests the cross-bridge cycle at the Resting State (Myosin-ADP-Pi), preventing the transition to the force-generating actin-bound state.[4]

Application 1: Cardiac Optical Mapping

Objective: Eliminate motion artifacts in Langendorff-perfused hearts to resolve high-speed voltage and calcium optical signals.

Reagent Preparation Protocol

Critical Warning: this compound is "sparingly soluble" in aqueous buffers.[1][5][6] Direct addition to Tyrode’s solution will cause micro-precipitation, leading to fluorescent "speckles" that ruin imaging data.[1]

Stock Solution (20 mM):

-

Weigh 5 mg of this compound.[1]

-

Dissolve in 813 µL of anhydrous Dimethylformamide (DMF) . Note: DMF is superior to DMSO for preventing precipitation upon aqueous dilution.[1]

-

Vortex vigorously until completely clear.

-

Aliquot (50 µL) and store at -20°C (stable for 6 months). Protect from light.[1][7]

Perfusate Preparation (Working Solution: 10-20 µM):

-

Pre-warm 1 L of Tyrode’s solution to 37°C.

-

Rapid Injection Method: While stirring the Tyrode’s solution vigorously with a magnetic stir bar, inject the required volume of Stock Solution (e.g., 500 µL for 10 µM final) into the vortex center.[1]

-

Why? Slow addition causes local high concentrations that trigger crystallization.[1]

-

-

Filter the final solution through a 0.45 µm filter to remove any micro-crystals before perfusion.

Experimental Workflow

Figure 2: Optical Mapping Workflow ensuring complete electromechanical uncoupling prior to data acquisition.

Self-Validating the Protocol

To ensure data integrity, perform these checks before recording:

-

Visual Clarity Check: Shine a UV or Blue light on the heart.[1] If you see bright, punctate "stars" (speckles) on the epicardium, precipitation has occurred.[1] Action: Discard perfusate, clean lines with ethanol, and re-prepare using the Rapid Injection Method.[1]

-

Electromechanical Dissociation:

-

Pass: ECG signal remains robust (QRS complex unchanged) + Visible contraction is absent.

-

Fail: ECG signal diminishes (toxicity) OR contraction persists (insufficient dose).[1]

-

Application 2: Single-Cell & Zebrafish Imaging

Objective: Long-term imaging of calcium transients in iPSC-cardiomyocytes or zebrafish larvae without phototoxicity.

Protocol for Zebrafish Larvae (In Vivo)

Standard blebbistatin is toxic to zebrafish under blue light.[1] The (S)-3'-amino derivative is essential here.[1][2]

-

Dechorionation: Dechorionate larvae at 24-48 hpf.

-

Incubation: Prepare E3 medium containing 20-40 µM this compound .

-

Note: Higher concentrations are often needed for whole organisms compared to isolated hearts due to penetration barriers.[1]

-

-

Duration: Incubate for 30-60 minutes at 28.5°C.

-

Verification: Observe cessation of cardiac wall motion under brightfield. Blood flow may stop; ensure oxygenation is maintained via diffusion.[1]

-

Imaging: Proceed with confocal/light-sheet microscopy.

Protocol for iPSC-Cardiomyocytes[1]

-

Culture: Plate cardiomyocytes on Matrigel/Fibronectin-coated glass bottoms.

-

Loading: Load calcium dye (e.g., Fluo-4 AM) as per standard protocol.

-

Arrest: Replace media with Tyrode’s + 5-10 µM this compound .

-

Timing: Contraction usually ceases within 5-10 minutes.

-

Data Acquisition: Acquire data. Unlike BDM, this compound allows for accurate measurement of calcium transient decay (SERCA function) without buffering effects.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Fluorescent Precipitates | Stock solution added too slowly or to cold buffer.[1] | Use DMF for stock; pre-warm buffer to 37°C; use rapid injection vortex method.[1] |

| Incomplete Uncoupling | Concentration too low or tissue too thick.[1] | Increase concentration to 25 µM. Ensure perfusion pressure is adequate (60-80 mmHg).[1] |

| Signal Run-down | Phototoxicity (rare with 3'-amino) or Dye bleaching.[1] | Verify light intensity.[1] Confirm reagent identity (ensure it is not racemic blebbistatin). |

| Arrhythmias | Ischemia or bubble in line.[1] | This compound is not pro-arrhythmic.[1] Check perfusion flow rate and oxygenation.[1] |

References

-

Lucas-Lopez, C., et al. (2005).[1] Absolute stereochemistry of the myosin II inhibitor blebbistatin.[1] European Journal of Organic Chemistry.[1] Link[1]

-

Képiró, M., et al. (2014).[1] para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.[1][8][9] Angewandte Chemie International Edition. Link[1]

-

Swift, L. M., et al. (2012).[1] Properties of blebbistatin for cardiac optical mapping and other imaging applications.[1][7][10][11] Pflügers Archiv - European Journal of Physiology.[1] Link

-

Várkuti, B. H., et al. (2016).[1] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1] Scientific Reports.[1] Link[1]

-

Cayman Chemical. (2023).[1][2] this compound Product Information & Safety Data Sheet. Link

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Blebbistatin [wahoo.cns.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Precision Inhibition of Cytokinesis using (S)-3'-amino Blebbistatin

Executive Summary

This guide details the protocol for inhibiting cytokinesis in mammalian cells using (S)-3'-amino Blebbistatin (also known as para-aminoblebbistatin). Unlike the parent compound (S)-Blebbistatin, which suffers from low solubility, high fluorescence, and severe phototoxicity under blue light, the 3'-amino derivative offers a highly soluble, non-fluorescent, and photostable alternative. This protocol is designed for researchers requiring high-fidelity live-cell imaging or long-term inhibition of non-muscle myosin II (NMII) without the confounding variables of phototoxicity or precipitate formation.

The Challenge: Limitations of Standard Blebbistatin

For over a decade, (S)-Blebbistatin has been the gold standard for inhibiting myosin II. However, its application in rigorous quantitative biology is compromised by three critical flaws:

-

Phototoxicity: Upon exposure to blue light (450–490 nm), Blebbistatin generates reactive oxygen species (ROS) and cross-links with proteins, causing rapid cell death.

-

Fluorescence: It is highly fluorescent in the GFP channel, obscuring signals from commonly used biosensors.

-

Solubility: It precipitates in aqueous buffers above ~10 µM, creating artifacts often mistaken for cellular structures.[1]

This compound resolves these issues by substituting the nitro group with an amino group at the C15 (3') position, retaining high affinity for myosin II while eliminating fluorescence and increasing water solubility by >30-fold.

Mechanism of Action

To effectively use this inhibitor, one must understand where in the motor cycle it acts. This compound does not compete with ATP binding.[2][3] Instead, it acts as an uncompetitive inhibitor.

The "Weak-Binding" Trap

Myosin II generates force by hydrolyzing ATP and binding to actin. This compound binds preferentially to the Myosin-ADP-P

-

Normal Cycle: Myosin hydrolyzes ATP

ADP-P -

Inhibited Cycle: The drug stabilizes the ADP-P

state, preventing phosphate release. This locks the myosin head in a "weak-binding" conformation, unable to transition to the strong-binding, force-generating state required to constrict the contractile ring during cytokinesis.

Pathway Visualization

The following diagram illustrates the specific arrest point within the ATPase cycle.

Caption: this compound traps Myosin II in the ADP-Pi state, preventing the power stroke necessary for cleavage furrow ingression.

Comparative Properties

The following table highlights why the amino-derivative is the superior choice for this protocol.

| Feature | (S)-Blebbistatin (Original) | This compound | Impact on Experiment |

| Solubility (Aqueous) | < 10 µM | ~440 µM | Eliminates precipitate artifacts; allows higher effective dosing. |

| Phototoxicity | High (Blue Light) | Negligible | Safe for live-cell GFP/CFP imaging. |

| Fluorescence | High (Green/Blue channel) | Non-fluorescent | No spectral overlap with biosensors. |

| IC50 (Myosin II) | 0.5 – 5 µM | 1 – 5 µM | Retains potent inhibitory capability. |

| Stability | Unstable (Photolabile) | Stable | Reliable long-term incubation (>24h). |

Experimental Protocol: Cytokinesis Inhibition

Materials Required[4][5][6][7][8][9]

-

This compound: (Purity >98%).[4]

-

Solvent: Anhydrous DMSO.

-

Cell Line: HeLa, HEK293, or primary fibroblasts (adherent cells recommended for easy visualization).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Stain: DAPI or Hoechst 33342 (Nuclear stain), Phalloidin (Actin stain).

Step 1: Stock Solution Preparation

Unlike the parent compound, this compound is highly soluble, but stock solutions should still be prepared in DMSO to ensure long-term stability.

-

Dissolve powder in anhydrous DMSO to a concentration of 20 mM .

-

Aliquot into small volumes (e.g., 10–20 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C . (Stable for >1 year).

Step 2: Cell Synchronization (Recommended)

To maximize the yield of binucleated cells, synchronize cells at the G1/S boundary or release them from a thymidine block.

-

Alternative: For asynchronous populations, treat for 24 hours (approx. one cell cycle) to ensure all dividing cells encounter the drug during M-phase.

Step 3: Treatment Workflow

This workflow ensures optimal inhibition while maintaining cell viability.

Caption: Workflow for generating binucleated cells using this compound.

Step 4: Dosing Strategy

While the IC50 is low (~2 µM), cellular permeability and competition with high intracellular ATP require higher working concentrations.

-

Standard Effective Dose: 20 µM .

-

Titration Range: 5 µM – 50 µM.

-

Control: Vehicle control (0.1% DMSO) is mandatory.

Procedure:

-

Dilute the 20 mM stock 1:1000 into pre-warmed complete growth media to achieve 20 µM .

-

Replace the media on the cells with the drug-containing media.

-

Incubate for 24 hours (or the duration of one cell cycle).

-

Note: If performing live imaging, the drug can be added immediately prior to the onset of mitosis. The drug penetrates membranes rapidly (<10 min).

-

Step 5: Validation and Analysis

Successful inhibition of cytokinesis results in binucleation (two nuclei within a single cytoplasm) or polyploidy .

Microscopy Readout:

-

Phase Contrast: Look for large, flattened cells. You may observe a "failed furrow"—the cell attempts to divide, the furrow ingresses slightly, but then regresses due to lack of contractile force.

-

Fluorescence (Fixed):

-

DAPI (Blue): Count total nuclei.

-

Phalloidin (Red/Green): Define cell boundaries.

-

-

Calculation:

-

Success Criterion: A binucleation index >30–40% in an asynchronous population after 24h is typical.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| Low Binucleation Index | Drug degradation or insufficient dose. | Ensure stock is stored at -20°C. Increase dose to 50 µM. |

| Cell Detachment | Toxicity (rare) or prolonged arrest. | This compound reduces cell adhesion forces. Coat coverslips with Fibronectin or Collagen to improve adhesion. |

| Precipitates Visible | Stock concentration too high. | Although soluble, do not exceed 500 µM in aqueous media.[1][5] Ensure DMSO stock is fully dissolved before dilution. |

| No Effect on Furrow | Drug added too late. | The drug must be present before Anaphase onset. |

References

-

Várkuti, B. H., et al. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][5] Scientific Reports, 6, 26141.[1]

-

Képiró, M., et al. (2014). para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[6][7][8] Angewandte Chemie International Edition, 53(31), 8211-8215.[6]

-

Straight, A. F., et al. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor. Science, 299(5613), 1743-1747.

-

Kovács, M., et al. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563.

Sources

- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mk-lab.org [mk-lab.org]

- 3. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

how to dissolve (S)-3'-amino Blebbistatin for experiments

Application Note: High-Integrity Solubilization & Handling of (S)-3'-amino Blebbistatin

Abstract

This compound (meta-amino blebbistatin) represents a significant advancement over the parent compound, (-)-blebbistatin, offering retained myosin II specificity with drastically reduced phototoxicity and improved fluorescence properties.[1] However, its hydrophobic nature necessitates a rigorous solubilization protocol to prevent micro-precipitation, which can lead to experimental artifacts and inconsistent IC₅₀ values.[1] This guide provides a validated workflow for dissolving, storing, and applying this compound in biological assays.

Compound Profile & Physicochemical Properties

Before handling, verify the identity of your compound.[1] this compound is distinct from the para-amino derivative, though they share improved stability profiles compared to the parent compound.[1][2]

| Property | Specification |

| Compound Name | This compound |

| Synonyms | (S)-3-aminoblebbistatin, meta-amino Blebbistatin |

| CAS Number | 2097141-18-7 |

| Molecular Formula | C₁₈H₁₇N₃O₂ |

| Molecular Weight | 307.3 g/mol |

| Appearance | Yellow crystalline solid |

| Primary Solubility | DMSO (~12.5 mg/mL), DMF (~20 mg/mL) |

| Aqueous Solubility | Sparingly soluble (requires organic co-solvent) |

| Excitation/Emission | Reduced fluorescence interference compared to (-)-blebbistatin |

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) in an anhydrous organic solvent.[1]

Reagents & Equipment

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: DMF offers slightly higher solubility limits (20 mg/mL) than DMSO (12.5 mg/mL), but DMSO is more compatible with live-cell culture.

-

Vortex mixer[1]

-

Amber microcentrifuge tubes (1.5 mL)

-

Inert gas source (Nitrogen or Argon) - Optional but recommended[1]

Step-by-Step Procedure

-

Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, which hydrolyzes the compound.[1]

-

Calculation: Calculate the volume of solvent required to achieve the target concentration.

-

Example: To make a 10 mM stock from 1 mg of powder:

-

-

Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

-

Homogenization: Vortex vigorously for 30–60 seconds. Inspect the solution against a light source.[1][4][5] It should be a clear, yellow liquid with no visible particulates.[1]

-

Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.[1] Avoid heating above 30°C.

-

-

Aliquoting: Immediately dispense the Master Stock into single-use aliquots (e.g., 10–50 µL) in amber tubes to avoid freeze-thaw cycles.

-

Storage: Overlay with inert gas (if available), cap tightly, and store at -20°C . Stable for >1 year if kept dry and dark.[1]

Protocol: Preparation of Working Solutions

Objective: Dilute the Master Stock into aqueous buffer (PBS, media, etc.) without precipitating the compound.

Critical Mechanism: this compound is hydrophobic.[1] Rapid addition of the stock to a large volume of water can cause "crashing out" (precipitation).[1]

Dilution Strategy

-

Pre-warm your aqueous buffer/media to room temperature or 37°C.[1]

-

Stepwise Dilution (Recommended for >50 µM): If a high final concentration is needed, first dilute the Master Stock 1:10 in pure DMSO to create a Sub-Stock, then dilute that into the media.[1]

-

Direct Dilution (Standard):

-

Solubility Check:

-

Max solubility in 1:1 DMF:PBS is ~0.5 mg/mL (~1.6 mM).[1]

-

In pure aqueous media (0.1% DMSO), the solubility limit is significantly lower (typically <50 µM).

-

Rule of Thumb: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity, unless your cells are known to tolerate higher.

-

Dilution Table (for 10 mL Media)

| Target Conc. | Volume of 10 mM Stock | Final DMSO % | Risk of Precip. |

|---|---|---|---|

| 5 µM | 5 µL | 0.05% | Low |

| 10 µM | 10 µL | 0.10% | Low |

| 25 µM | 25 µL | 0.25% | Low-Medium |

| 50 µM | 50 µL | 0.50% | Medium |[1]

Experimental Workflow Visualization

Figure 1: Logical workflow for the reconstitution and dilution of this compound to ensure solubility and activity.

Technical Considerations & Troubleshooting

Photostability vs. Parent Compound

While this compound is engineered to be less phototoxic and more stable to blue light (450–490 nm) than (-)-blebbistatin, it is not immune to degradation.[1][6]

-

Best Practice: Continue to work in low-light conditions where possible.

-

Comparison: Unlike (-)-blebbistatin, which generates cytotoxic free radicals and becomes inactive upon blue light exposure, the 3'-amino derivative retains potency longer, allowing for safer live-cell fluorescence imaging.[1][6][7]

Stereochemistry

Ensure you are using the (S)-enantiomer .[1] The (R)-enantiomer is biologically inactive against Myosin II but can still cause off-target effects or toxicity.[1] The 3'-amino modification does not alter the chiral center, so the stereospecificity remains critical for ATPase inhibition.[1]

Troubleshooting Precipitates

If you observe crystalline needles or turbidity in your cell culture media:

-

Check Concentration: You likely exceeded the aqueous solubility limit (>50 µM often requires optimization).[1]

-

Check Mixing: Did you add the DMSO stock slowly? This allows crystals to nucleate.[1] Correction: Inject quickly and mix immediately.

-

Serum Interaction: High serum concentrations (FBS) can sometimes sequester the drug or, conversely, help solubilize it.[1] If using serum-free media, solubility limits may be lower.[1]

References

-

Várkuti, B. H., et al. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][4][8][9][10] Scientific Reports, 6, 26141.[1] (Note: Describes the parallel development of amino-derivatives improving solubility). Available at: [Link]

-

Lucas-Lopez, C., et al. (2005). Absolute stereochemical assignment of (+)- and (-)-blebbistatin.[1] European Journal of Organic Chemistry, 2005(9), 1736-1740.[1] (Establishes the active (S)-enantiomer).

-

Képiró, M., et al. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable alternative of blebbistatin.[1] Angewandte Chemie International Edition, 53(26), 6696-6700.[1] (Foundational work on stabilizing the blebbistatin scaffold).

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. para-Aminoblebbistatin - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: (S)-3'-amino Blebbistatin for Investigating Neurite Outgrowth

Abstract

Neurite outgrowth is a fundamental process in neuronal development, regeneration, and the formation of functional neural circuits.[1] The dynamics of the neuronal growth cone, the motile structure at the tip of a growing neurite, are largely governed by the underlying actin cytoskeleton. Non-muscle myosin II (NMII), a key motor protein, generates contractile forces that restrain neurite extension by driving the rearward movement of actin filaments, a process known as retrograde flow.[2][3] Pharmacological inhibition of NMII presents a powerful strategy to promote neurite elongation by uncoupling this molecular brake. This guide provides an in-depth technical overview and detailed protocols for utilizing (S)-3'-amino Blebbistatin, a photostable and low-cytotoxicity derivative of Blebbistatin, as a superior tool for studying and promoting neurite outgrowth in various neuronal models.

Introduction: The Rationale for Non-Muscle Myosin II Inhibition

The extension of axons and dendrites is driven by the forward protrusion of the growth cone, a process balanced by intracellular contractile forces. NMII-driven contraction of the actin network in the growth cone's peripheral domain creates a "molecular clutch" that couples with the extracellular substrate and pulls the cell body forward; however, it also generates a retrograde flow of actin filaments that opposes the forward advance of the growth cone membrane.[2][3]

By selectively inhibiting the ATPase activity of NMII, the contractile forces are lessened.[4] This reduction in retrograde flow shifts the dynamic balance within the growth cone, favoring actin polymerization and membrane protrusion, which ultimately results in accelerated neurite initiation and elongation.[1][3][5] This makes NMII inhibitors invaluable tools for investigating the mechanics of neuronal growth and for screening potential therapeutics aimed at promoting nerve regeneration.

Why this compound?

Standard Blebbistatin, while an effective NMII inhibitor, suffers from significant drawbacks that limit its application, particularly in live-cell fluorescence microscopy.[6]

-

Phototoxicity: Upon exposure to blue light (commonly used for fluorescent imaging), standard Blebbistatin degrades into cytotoxic intermediates.[6]

-

Photoinactivation: The inhibitory action of Blebbistatin is rapidly lost upon exposure to light below 488 nm.

-

Poor Water Solubility: Blebbistatin has low aqueous solubility, often requiring DMSO for stock solutions and risking precipitation in culture media.[6]

This compound was developed to overcome these limitations. The addition of a 3'-amino group significantly enhances its photostability and reduces phototoxicity while retaining the potent and selective inhibitory activity against NMII.[1] These properties make it the ideal choice for long-term live-cell imaging experiments and neurite outgrowth assays.

| Feature | Standard (S)-Blebbistatin | This compound | Advantage of Amino Derivative |

| Target | Non-Muscle Myosin II (NMII) | Non-Muscle Myosin II (NMII) | Retains high specificity and potency |

| IC50 (NMII) | ~0.5 - 5 µM[4][7] | Activity retained from parent compound | Effective at low micromolar concentrations |

| Photostability | Low (inactivated by blue light) | High | Suitable for fluorescence and live-cell imaging |

| Phototoxicity | High (generates cytotoxic radicals)[6] | Low | Improved cell viability in imaging experiments |

| Aqueous Solubility | Low[6] | Improved | Easier handling and reduced precipitation risk |

Mechanism of Action: Unlocking Neurite Growth

This compound, like its parent compound, is a selective, reversible, and non-competitive inhibitor of NMII ATPase activity.[4] It binds to a pocket on the myosin head, trapping it in a state with low affinity for actin.[4] This prevents the myosin power stroke, effectively shutting down the contractile machinery.

In the context of a neuronal growth cone, this inhibition has a direct mechanical consequence:

-

Rho-ROCK Pathway Activation: Upstream signals, often initiated by extracellular cues, activate the RhoA/ROCK signaling cascade.

-

NMII Phosphorylation: ROCK phosphorylates the myosin light chain (MLC), activating NMII motor activity.

-

Actomyosin Contraction: Activated NMII pulls on actin filaments, generating contractile forces and driving retrograde flow.

-

This compound Inhibition: The inhibitor blocks NMII ATPase activity, preventing the power stroke.

-

Reduced Retrograde Flow: With NMII inhibited, the rearward pull on the actin network is significantly reduced.

-

Enhanced Neurite Outgrowth: The protrusive forces generated by actin polymerization at the leading edge of the growth cone are no longer opposed by strong contractile forces, leading to net neurite advancement.[1][3]

Application Notes: Experimental Design

Reagent Preparation and Storage

-

Solubility: this compound is soluble in organic solvents like DMSO and DMF. Prepare a high-concentration stock solution (e.g., 10-20 mM) in cell culture-grade DMSO.

-

Storage: Store the DMSO stock solution at -20°C, protected from light. Aliquot the stock to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the DMSO stock solution into pre-warmed complete culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Choosing a Neuronal Model

-

Primary Neurons: Cultures of primary neurons (e.g., embryonic rat cortical or hippocampal neurons, cerebellar granule neurons) provide a physiologically relevant model.[5] They require coated culture surfaces (see Section 4.1) for optimal attachment and growth.

-

iPSC-Derived Neurons: Human induced pluripotent stem cell (iPSC)-derived neurons are excellent for studying human-specific developmental processes and disease modeling.

-

Neuronal Cell Lines: Cell lines such as PC12 (with NGF stimulation) or SH-SY5Y (with retinoic acid stimulation) can be used for higher-throughput screening, though they may not fully recapitulate the complexity of primary neurons.

Determining Optimal Concentration (Dose-Response)

It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The reported IC50 for the parent compound is in the low micromolar range (0.5-5 µM).[4][7]

Recommended Titration Range: 1 µM to 50 µM. Example Concentrations: 0 (vehicle), 1, 5, 10, 20, 50 µM.

Treat cells for a fixed period (e.g., 24 hours) and then quantify neurite length. The optimal concentration will be the lowest dose that produces a maximal, non-toxic effect on neurite outgrowth. Studies have shown effective promotion of neurite outgrowth in human neural progenitor cells at 10-20 µM and in cerebellar granule neurons at 50 µM.[1][5]

Detailed Protocols

The following protocols provide a comprehensive workflow for a typical neurite outgrowth experiment using primary cortical neurons.

Protocol 4.1: Coating Culture Plates with Poly-L-Lysine

Causality: Primary neurons require an adhesive substrate to attach and extend neurites. Poly-L-lysine, a synthetic polymer, creates a positively charged surface that promotes cell adhesion through electrostatic interactions with the negatively charged cell membrane.[8]

Materials:

-

Poly-L-Lysine (PLL) or Poly-D-Lysine (PDL) solution (e.g., 0.1 mg/mL)

-

Sterile tissue culture grade water

-

Glass coverslips or multi-well plates

Procedure:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Aseptically coat the surface of each coverslip or well with the poly-lysine solution. Ensure the entire surface is covered (e.g., ~1 mL for a 35mm dish or 200 µL for a 24-well plate coverslip).[9]

-

Incubate for at least 1 hour at room temperature (or overnight at 4°C).[8][10]

-

Carefully aspirate the poly-lysine solution.

-

Thoroughly rinse the surface 3 times with a generous volume of sterile tissue culture grade water to remove any unbound poly-lysine, which can be toxic to cells.[8]

-

Aspirate the final rinse and allow the plates/coverslips to dry completely in a laminar flow hood for at least 2 hours before plating cells.[11]

Protocol 4.2: Neurite Outgrowth Assay

Causality: This protocol tests the effect of NMII inhibition on either the initiation of new neurites or the elongation of existing ones. The timing of treatment is the key variable.

Materials:

-

Coated culture plates/coverslips (from Protocol 4.1)

-

Primary neuron suspension in complete growth medium

-

This compound working solutions (prepared in complete medium)

-

Vehicle control (complete medium with equivalent DMSO concentration)

Procedure:

-

Cell Plating: Plate dissociated primary neurons onto the coated coverslips at a low to moderate density (e.g., 2 x 10⁴ cells/well for a 24-well plate) to allow for clear visualization of individual neurites.[5]

-

Treatment Application:

-

For Neurite Initiation: Immediately after plating, replace the medium with the prepared this compound working solutions or vehicle control.[5]

-

For Neurite Elongation: Allow neurons to attach and initiate neurites for a set period (e.g., 24 hours). Then, carefully replace the medium with the treatment or vehicle solutions.[5]

-

-

Incubation: Culture the cells in a humidified incubator at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24-48 hours).

-

Proceed to Fixation: After incubation, proceed immediately to Protocol 4.3 for fixation and staining.

Protocol 4.3: Immunofluorescence Staining for Neurites